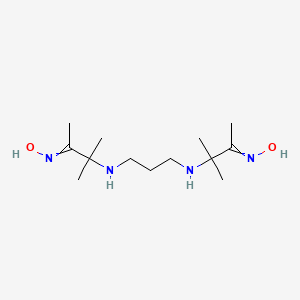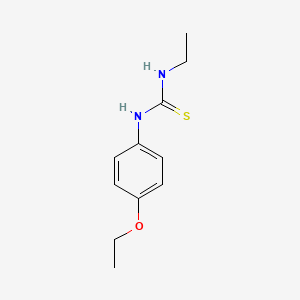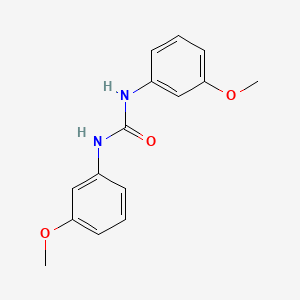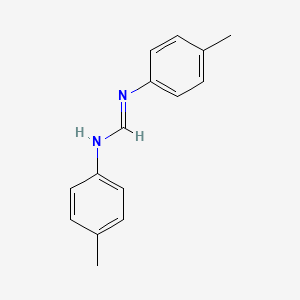
N,N'-Bis(3-oximino-2-methyl-2-butyl)-1,3-diaminopropane
Vue d'ensemble
Description
N,N'-Bis(3-oximino-2-methyl-2-butyl)-1,3-diaminopropane, also known as BOA, is a synthetic compound that has been used in scientific research for several years. BOA is a diamine compound that contains two oxime groups and two tertiary amine groups. It has been synthesized through various methods, and its mechanism of action has been studied extensively. BOA has been used in a variety of scientific research applications, including the study of enzyme inhibition, as a building block for new compounds, and as a potential therapeutic agent.
Applications De Recherche Scientifique
N,N'-Bis(3-oximino-2-methyl-2-butyl)-1,3-diaminopropane has been used in a variety of scientific research applications. One of the most common uses of this compound is in the study of enzyme inhibition. This compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition has been studied as a potential therapeutic approach for the treatment of Alzheimer's disease and other neurological disorders.
This compound has also been used as a building block for new compounds. Researchers have synthesized a variety of compounds using this compound as a starting material, including compounds with potential anticancer and antiviral activity.
Mécanisme D'action
The mechanism of action of N,N'-Bis(3-oximino-2-methyl-2-butyl)-1,3-diaminopropane is not fully understood. However, it is believed that this compound inhibits enzyme activity by binding to the active site of the enzyme. This binding prevents the enzyme from carrying out its normal function, which can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. One of the most significant effects is its ability to inhibit enzyme activity. This inhibition can lead to a variety of downstream effects, including changes in neurotransmitter levels and other biochemical pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N,N'-Bis(3-oximino-2-methyl-2-butyl)-1,3-diaminopropane in lab experiments is its ability to inhibit enzyme activity. This inhibition can be used to study the role of specific enzymes in various biochemical pathways. However, there are also some limitations to using this compound in lab experiments. For example, this compound may have off-target effects that can complicate data interpretation. Additionally, this compound may not be suitable for all experimental systems, and researchers must carefully consider the appropriate concentration and duration of exposure.
Orientations Futures
There are several future directions for N,N'-Bis(3-oximino-2-methyl-2-butyl)-1,3-diaminopropane research. One potential area of research is the development of this compound-based compounds with therapeutic potential. This compound has been shown to have activity against a variety of enzymes, and researchers may be able to develop new compounds with enhanced activity and selectivity.
Another potential area of research is the study of this compound's effects on other biochemical pathways. While this compound is primarily known for its inhibition of enzyme activity, it may also have other effects on cellular processes that have yet to be fully explored.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic compound that has been used in scientific research for several years. This compound has been synthesized through various methods, and its mechanism of action has been studied extensively. This compound has been used in a variety of scientific research applications, including the study of enzyme inhibition, as a building block for new compounds, and as a potential therapeutic agent. While there are some limitations to using this compound in lab experiments, it remains a valuable tool for studying specific biochemical pathways. There are several future directions for this compound research, including the development of new compounds with enhanced activity and the study of this compound's effects on other biochemical pathways.
Propriétés
IUPAC Name |
N-[3-[3-[(3-hydroxyimino-2-methylbutan-2-yl)amino]propylamino]-3-methylbutan-2-ylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N4O2/c1-10(16-18)12(3,4)14-8-7-9-15-13(5,6)11(2)17-19/h14-15,18-19H,7-9H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZKJIFDOVBYKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C(C)(C)NCCCNC(C)(C)C(=NO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392236 | |
| Record name | N,N'-{Propane-1,3-diylbis[azanediyl(3-methylbut-3-yl-2-ylidene)]}dihydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17023-02-8 | |
| Record name | N,N'-{Propane-1,3-diylbis[azanediyl(3-methylbut-3-yl-2-ylidene)]}dihydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-BIS(3-OXIMINO-2-METHYL-2-BUTYL)-1,3-DIAMINOPROPANE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzoic acid, 2-[[[(2-methoxyphenyl)amino]carbonyl]amino]-](/img/structure/B3335956.png)
![2-[(4-methoxyphenyl)carbamoylamino]benzoic Acid](/img/structure/B3335961.png)
![4-[4-(2,5-Dioxopyrrol-1-yl)phenyl]butanehydrazide;hydrochloride](/img/structure/B3335968.png)


![3-[(2-Methylbenzyl)oxy]azetidine hydrochloride](/img/structure/B3335986.png)
![N-methyl-1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine bis(trifluoroacetate)](/img/structure/B3335990.png)

![(3S-cis)-(+)-Tetrahydro-3,7a-diphenylpyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B3335998.png)



![n-[Benzoyl(2-chloroethyl)carbamoyl]-n-(2-chloroethyl)benzamide](/img/structure/B3336037.png)